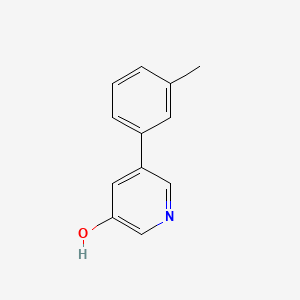

5-(3-Methylphenyl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-3-2-4-10(5-9)11-6-12(14)8-13-7-11/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXYVXWSONITED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682516 | |

| Record name | 5-(3-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-22-9 | |

| Record name | 5-(3-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Methylphenyl Pyridin 3 Ol and Its Analogs

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 5-(3-methylphenyl)pyridin-3-ol reveals several key disconnection points, suggesting various synthetic pathways. The primary disconnection is at the C-C bond between the pyridine (B92270) ring and the 3-methylphenyl group. This points to a cross-coupling reaction as a plausible final step, where a halogenated 3-hydroxypyridine (B118123) precursor is coupled with a (3-methylphenyl)boronic acid or a similar organometallic reagent.

Another strategic disconnection involves the formation of the pyridine ring itself. This suggests precursors that can undergo cyclization to form the desired substituted pyridinol. Key precursors identified through this analysis include:

Halogenated 3-hydroxypyridines: Such as 5-bromo-3-hydroxypyridine or 5-chloro-3-hydroxypyridine, which are ideal substrates for cross-coupling reactions.

3-Methylphenylboronic acid: A common reagent in Suzuki-Miyaura cross-coupling reactions.

Substituted alkynes and aldehydes: These can be used in cyclization reactions to build the pyridine ring. mdpi.com

β-ketoenamides: These are versatile intermediates for the synthesis of hydroxypyridines through cyclocondensation reactions. nih.gov

Direct Synthesis Approaches to the Pyridinol Core

Several direct synthesis methods are employed to construct the 5-aryl-3-pyridinol scaffold. These methods are often chosen based on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. tcichemicals.comfishersci.com In the context of synthesizing this compound, this reaction typically involves the coupling of a halogenated 3-hydroxypyridine with (3-methylphenyl)boronic acid in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org

The general scheme for this reaction is as follows:

Aryl halides (Br, I) or triflates are commonly used as coupling partners for the boronic acid. rsc.orgacs.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. fishersci.comacs.org For instance, catalysts like Pd(OAc)2 or PdCl2(dppf) are often employed with phosphine (B1218219) ligands and bases such as K2CO3 or Cs2CO3. acs.orgnih.gov

A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of the Suzuki-Miyaura reaction. libretexts.org These advancements allow for the coupling of a wide range of substrates under mild conditions. tcichemicals.com

Cyclization Reactions for Pyridine Ring Formation

The de novo synthesis of the pyridine ring provides an alternative route to 5-substituted 3-hydroxypyridines. researchgate.net These methods often involve the cyclization of acyclic precursors.

One notable approach is the "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, catalyzed by a palladium(0) complex. mdpi.com This method allows for the regioselective synthesis of polysubstituted 3-hydroxypyridines. mdpi.com The resulting tetrahydropyridine (B1245486) intermediate is then oxidized and undergoes desulfinative aromatization to yield the final 3-hydroxypyridine product. mdpi.com

Another strategy involves the thermally induced cyclization of geminal diazides derived from β-ketoesters, which can produce highly substituted 3-hydroxypyridines in good yields. researchgate.net Additionally, the reaction of 2-acylfurans with ammonia (B1221849) can lead to the formation of 2-heteroaryl-3-hydroxypyridines through a ring expansion process. researchgate.net

The table below summarizes some cyclization approaches for the synthesis of substituted pyridines.

| Cyclization Method | Precursors | Key Features |

| "Anti-Wacker"-type Cyclization | N-propargyl-N-tosyl-aminoaldehydes, Arylboronic acids | Pd(0)-catalyzed, Regioselective, Forms polysubstituted 3-hydroxypyridines. mdpi.com |

| Thermally Induced Cyclization | Geminal diazides from β-ketoesters | Reagent-free conditions, High yields. researchgate.net |

| Ring Expansion | 2-Acylfurans, Ammonia | One-step reaction, Forms 2-heteroaryl-3-hydroxypyridines. researchgate.net |

| Gould-Jacobs Reaction | 3-Aminopyrazole derivatives, Diethyl 2-(ethoxymethylene)malonate | Leads to 4-hydroxy or 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines. mdpi.com |

Multi-Component Reactions (MCRs) Incorporating Pyridinol Moieties

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.comacsgcipr.org MCRs offer several advantages, including operational simplicity, high atom economy, and the ability to generate diverse molecular scaffolds. bohrium.comtaylorfrancis.com

Several MCRs have been developed for the synthesis of pyridine derivatives. taylorfrancis.com For instance, a two-step process involving a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids can produce β-ketoenamides, which are then cyclized to form 4-hydroxypyridines. nih.govbeilstein-journals.org While this specific example leads to 4-hydroxypyridines, the principles of MCRs can be adapted to target other pyridinol isomers. Three-component reactions involving an aldehyde, a carbonyl compound, and an amine source are also common for constructing the pyridine ring. mdpi.com

Derivatization Strategies of this compound

The hydroxyl group and the pyridine ring of this compound offer sites for further functionalization, allowing for the synthesis of a wide range of analogs with potentially modified properties. beilstein-journals.orgmdpi-res.com

Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 3-position of the pyridine ring can be readily derivatized through etherification and esterification reactions.

Etherification: The formation of ethers from 3-hydroxypyridines can be achieved through Williamson ether synthesis, which involves the reaction of the pyridinol with an alkyl halide in the presence of a base. scirp.org Modified procedures using potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) have been reported to be effective. conicet.gov.ar Environmentally benign methods using aqueous micellar media have also been developed for the O-alkylation of hydroxypyridines. scirp.org

Esterification: The hydroxyl group can be converted to an ester by reacting with a carboxylic acid, acid chloride, or anhydride. daneshyari.comresearchgate.net For example, 3-acetoxypyridine (B97638) is synthesized by the acetylation of 3-hydroxypyridine with acetic anhydride. Catalyst-free esterification methods have also been reported. daneshyari.com The resulting esters can serve as intermediates for further transformations, as the acetoxy group can be a leaving group in substitution reactions.

The table below provides examples of derivatization reactions of the hydroxyl group.

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide, Base (e.g., KOH) | Pyridyl ether scirp.orgconicet.gov.ar |

| Esterification | Acetic anhydride | Pyridyl acetate (B1210297) |

| Esterification | Aryl acyl peroxides, DABCO | Aromatic ester researchgate.net |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring, a six-membered heterocycle, exhibits distinct reactivity towards electrophilic and nucleophilic reagents. These reactions are fundamental to the functionalization of the pyridine core in molecules like this compound.

Electrophilic Aromatic Substitution:

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is less reactive towards electrophiles than benzene (B151609). quimicaorganica.org Electrophilic attack generally occurs at the 3- and 5-positions, as these positions are less deactivated and lead to more stable intermediates. quimicaorganica.orgquora.com For a substituted pyridine like this compound, the existing substituents—the hydroxyl and the methylphenyl groups—will further influence the position of subsequent electrophilic attack. The hydroxyl group is an activating group and directs electrophiles to the ortho and para positions, while the methylphenyl group is weakly activating and also directs ortho and para. The interplay of these directing effects determines the regioselectivity of reactions such as nitration, halogenation, and sulfonation. For instance, nitration of pyridine itself requires harsh conditions. quora.com

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. This is because the electron-withdrawing nitrogen atom can stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgpressbooks.pub The presence of a good leaving group, such as a halide, at these positions facilitates the substitution. libretexts.org In the context of synthesizing analogs of this compound, a common strategy could involve the reaction of a dihalopyridine with a nucleophile. For example, the reaction of 2,x-dihalopyridines with phenols, catalyzed by a copper(I) salt, can selectively yield 2-aryloxypyridines. researchgate.net

Modifications of the Methylphenyl Moiety

The 3-methylphenyl group attached to the pyridine ring offers another site for chemical modification, allowing for the synthesis of a diverse range of analogs. Standard aromatic chemistry can be applied to this part of the molecule.

Common modifications include:

Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde, providing a handle for further functionalization, such as amide or ester formation.

Halogenation: The phenyl ring can be halogenated, typically at the positions ortho and para to the methyl group, through electrophilic aromatic substitution.

Nitration: Similar to halogenation, nitration can introduce a nitro group onto the phenyl ring, which can then be reduced to an amino group, opening up further synthetic possibilities.

Chemo- and Regioselectivity in Synthetic Pathways

Achieving the desired isomer of a substituted pyridine requires careful control over the chemo- and regioselectivity of the reactions. durgapurgovtcollege.ac.in Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs. slideshare.net

In the synthesis of this compound, regioselectivity is critical during the formation of the pyridine ring itself. For example, in transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles, the choice of catalyst and ligands can dictate the substitution pattern of the resulting pyridine. uwindsor.ca Cationic rhodium(I)/BINAP-type complexes have shown high chemo- and regioselectivity in such cycloadditions. uwindsor.ca

Similarly, in substitution reactions on a pre-formed pyridine ring, the inherent directing effects of the existing substituents must be considered. organicchemistrytutor.com For instance, in polyhalogenated pyridines, the site of nucleophilic substitution or cross-coupling can often be predicted based on the electronic properties of the ring and the specific reaction conditions. baranlab.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of synthetic routes to this compound and its analogs are highly dependent on the reaction conditions and the catalyst system employed. researchgate.netprismbiolab.com Optimization of these parameters is a key aspect of synthetic methodology development. scielo.br

Investigation of Acidic and Basic Catalysis

Both acid and base catalysis play significant roles in the synthesis of pyridine derivatives. numberanalytics.com

Acid Catalysis: Acid catalysts can be used to promote cyclization and condensation reactions that form the pyridine ring. rsc.org For example, a bifunctional catalyst consisting of a solid acid (like K-10 montmorillonite) and a noble metal can facilitate a domino cyclization-oxidative aromatization to produce pyridines. organic-chemistry.org General acid catalysis involves the protonation of a reactant to facilitate the reaction. numberanalytics.com

Base Catalysis: Bases are often employed in reactions involving deprotonation, such as in certain condensation reactions or in nucleophilic aromatic substitutions where a strong base can activate the nucleophile. numberanalytics.com For example, base-catalyzed reactions of 1,2,3-triazine (B1214393) 1-oxides with β-ketocarbonyl compounds can yield polysubstituted pyridines. organic-chemistry.org

Role of Transition Metal Catalysis (e.g., Copper, Palladium)

Transition metal catalysis is a cornerstone of modern organic synthesis and is extensively used in the preparation of aryl-substituted pyridines. rsc.orgresearchgate.net

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds between aryl groups. researchgate.netnih.gov This can be used to couple the 3-methylphenyl group to the pyridine ring. The choice of ligands, such as SPhos, can be crucial for the success of these couplings, especially with challenging substrates like pyridyl trifluoroborates. researchgate.net

Copper Catalysis: Copper catalysts are often used in amination and etherification reactions. For example, copper(I) iodide (CuI) in the presence of a ligand like TMEDA can catalyze the reaction of dihalopyridines with phenols to form aryloxypyridines. researchgate.net Copper salts can also act as oxidants in some palladium-catalyzed reactions. nih.gov

The table below summarizes some catalyst systems used in the synthesis of pyridine derivatives.

| Catalyst System | Reaction Type | Application |

| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | Formation of aryl-pyridine bond |

| CuI / TMEDA | Nucleophilic Substitution | Synthesis of aryloxypyridines |

| [Rh(cod)₂]BF₄ / H₈-BINAP | [2+2+2] Cycloaddition | Regioselective pyridine synthesis |

| Pd/C / K-10 Montmorillonite | Domino Cyclization/Aromatization | One-pot pyridine synthesis |

Solvent Effects and Green Chemistry Considerations in Synthesis

The choice of solvent can significantly impact reaction rates, yields, and selectivity. In recent years, there has been a strong emphasis on "green chemistry," which encourages the use of less hazardous and more environmentally benign solvents. rsc.orgwhiterose.ac.uk

Many traditional solvents used in organic synthesis, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated hydrocarbons, are now considered undesirable due to their toxicity and environmental impact. rsc.org Researchers are actively seeking greener alternatives. For instance, in the synthesis of dihydropyrimidinones via the Biginelli reaction, water and ethanol (B145695) have been explored as greener solvent options. nih.gov Acetonitrile has also been identified as a "greener" alternative to solvents like dichloromethane (B109758) and benzene in certain oxidative coupling reactions. scielo.br The development of solvent-free reaction conditions is another important goal of green chemistry. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 5-(3-Methylphenyl)pyridin-3-ol are not available in the reviewed literature. Consequently, a specific analysis of its ¹H NMR and ¹³C NMR chemical shifts, as well as a discussion of its connectivity based on 2D NMR techniques, cannot be provided at this time.

No specific ¹H NMR data has been found for this compound.

No specific ¹³C NMR data has been found for this compound.

No specific 2D NMR data has been found for this compound.

Vibrational Spectroscopy

Similar to NMR data, specific experimental FT-IR and Raman spectra for This compound are not present in the accessible scientific literature. This precludes a detailed identification of functional groups and an assignment of vibrational modes.

No specific FT-IR data has been found for this compound.

No specific Raman spectroscopy data has been found for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula. This is a critical step in confirming the identity of a newly synthesized compound like this compound.

For this compound, the molecular formula is C₁₂H₁₁NO. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimentally obtained HRMS value that closely matches this theoretical value provides strong evidence for the compound's identity and purity. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the molecular ion, often in its protonated form [M+H]⁺. acs.org The high resolving power of analyzers like Time-of-Flight (TOF) or Orbitrap is crucial for achieving the required mass accuracy. diva-portal.org

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Theoretical Exact Mass ([M]) | 185.0841 g/mol |

| Ion Form (Expected) | [M+H]⁺ |

| Theoretical m/z for [M+H]⁺ | 186.0919 |

| Expected Experimental m/z | 186.0915 - 186.0923 |

| Mass Accuracy (Expected) | < 5 ppm |

Note: The expected experimental m/z range and mass accuracy are illustrative and represent typical values for modern HRMS instruments.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. msu.edu The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. rsc.org In organic molecules, the most common transitions involve π and n (non-bonding) electrons moving to anti-bonding π* orbitals (π → π* and n → π* transitions). libretexts.orguzh.ch

The structure of this compound contains two key chromophores: the pyridine (B92270) ring and the phenyl ring. These aromatic systems contain delocalized π-electrons, which are responsible for the compound's UV absorption profile. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups as substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). The hydroxyl group, being an auxochrome, can cause a bathochromic (red) shift in the absorption bands. The electronic transitions expected for this molecule are primarily π → π* transitions associated with the aromatic rings. uzh.ch The n → π* transition, involving the lone pair of electrons on the nitrogen atom of the pyridine ring, is also possible but is typically of lower intensity. uzh.ch The solvent used for analysis can also impact the λ_max values due to interactions with the solute molecule.

Table 2: Expected UV-Vis Absorption Data for this compound in Methanol

| Transition Type | Expected λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophore |

| π → π | ~210-230 | High | Phenyl Ring |

| π → π | ~260-280 | Moderate to High | Pyridine Ring System |

| n → π* | ~290-310 | Low | Pyridine N lone pair |

Note: The λ_max and ε values are estimations based on the electronic properties of substituted pyridine and phenyl systems.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its covalent structure. It would reveal the relative orientation of the phenyl and pyridine rings. While no specific crystal structure for this compound is publicly available, analysis of related pyridine derivatives often shows them crystallizing in common crystal systems like monoclinic or orthorhombic. google.comresearchgate.net Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking between the aromatic rings, would also be elucidated, providing insight into the crystal packing. vulcanchem.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1033 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.19 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would indicate its thermal stability. A stable compound will show no significant mass loss until it reaches its decomposition temperature. google.com The onset of mass loss signifies the temperature at which the compound begins to break down.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. theopenscholar.com A DSC thermogram can reveal various thermal events such as melting, crystallization, and glass transitions. nih.gov For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. The area under this peak can be used to determine the enthalpy of fusion. nih.gov

Table 4: Expected Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Expected Observation |

| TGA | Decomposition Onset (T_d) | > 200 °C (Indicating good thermal stability) |

| DSC | Melting Point (T_m) | Sharp endothermic peak (e.g., 140-150 °C) |

| DSC | Enthalpy of Fusion (ΔH_fus) | Calculated from the area of the melting peak |

Note: The temperature values are illustrative, based on similar aromatic heterocyclic compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 5-(3-Methylphenyl)pyridin-3-ol molecule.

Density Functional Theory (DFT) has been a primary tool for investigating the optimized geometry and electronic properties of this compound. These studies involve complex calculations to find the lowest energy conformation of the molecule. The optimized structure reveals a non-planar arrangement, with a specific dihedral angle between the pyridine (B92270) and the methylphenyl rings. This twisting is a result of the steric hindrance between the hydrogen atoms on the adjacent rings.

While DFT is widely used, comparative analyses with other computational methods like ab initio (such as Hartree-Fock) and semi-empirical methods provide a broader understanding and validation of the results. Ab initio methods are generally more computationally intensive but can offer a higher level of theory. Semi-empirical methods, on the other hand, are faster and use parameters derived from experimental data, making them useful for larger systems. The comparison across these methods helps to confirm the accuracy of the predicted molecular geometry and electronic properties of this compound.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For this compound, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. This functional is known for providing a good balance between accuracy and computational cost.

The selection of the basis set is also crucial. The Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently used. The "d,p" indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, allowing for more flexibility in describing the electron distribution. The "++" in the larger basis set signifies the inclusion of diffuse functions, which are important for describing anions and weak interactions. The validation of these choices is often done by comparing the calculated results with available experimental data, such as X-ray crystallography data for similar compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

For this compound, the HOMO is primarily localized on the electron-rich pyridine ring and the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, but with significant contributions from the pyridine ring.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability.

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.15 |

Molecular Electrostatic Potential (MEP) Mapping for Local Reactive Centers

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP map of this compound shows regions of negative potential (typically colored in red and yellow) and positive potential (colored in blue).

The most negative potential is located around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making these the most probable sites for electrophilic attack. The hydrogen atom of the hydroxyl group exhibits a region of positive potential, indicating it is a likely site for nucleophilic attack. The MEP analysis thus complements the FMO analysis in identifying the reactive centers of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines the interactions between filled and vacant orbitals, which can be interpreted as charge transfer or delocalization events. The stabilization energy associated with these interactions quantifies the extent of electronic delocalization.

In this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the pyridine ring. This delocalization contributes to the stability of the molecule. The analysis also confirms the hybridization of the atoms, for instance, the sp2 hybridization of the carbon and nitrogen atoms in the aromatic rings.

Table 2: Selected NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N5 | π* (C1-C2) | 25.4 |

| LP (1) O7 | π* (C3-C4) | 20.1 |

This table showcases some of the key electronic delocalization interactions within the molecule as determined by NBO analysis.

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insights into the electron distribution and electrostatic potential. wikipedia.org This analysis is derived from the linear combination of atomic orbitals (LCAO) molecular orbital theory. wikipedia.org The distribution of charges can influence a molecule's dipole moment, polarizability, and other electronic properties, as well as its reactivity. niscpr.res.in

A hypothetical table of calculated Mulliken charges for the atoms in the pyridinol and phenyl rings of this compound, based on density functional theory (DFT) calculations, would resemble the following:

| Atom | Hypothetical Mulliken Charge (e) |

| N1 | -0.550 |

| C2 | +0.350 |

| C3 | -0.100 |

| O (on C3) | -0.650 |

| H (on O) | +0.450 |

| C4 | +0.150 |

| C5 | -0.050 |

| C6 | +0.250 |

| C (phenyl, attached to C5) | +0.080 |

| C (phenyl, ortho) | -0.030 |

| C (phenyl, meta, with CH3) | -0.020 |

| C (methyl) | -0.060 |

| H (methyl) | +0.020 |

Note: This table is illustrative and not based on reported experimental or calculated data for this specific molecule.

Theoretical Prediction and Comparison of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions, often performed using DFT methods, are valuable for the structural elucidation of new compounds and for the interpretation of experimental spectra. researchgate.net

Vibrational Frequencies: Theoretical vibrational analysis can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. researchgate.net For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching within the pyridine ring, and various in-plane and out-of-plane bending vibrations. While specific theoretical vibrational data for this compound is not available, studies on similar molecules like 5-chloro-2-hydroxypyridine (B146416) have been performed. ijesit.com For such molecules, a good correlation between the experimental and computed vibrational frequencies is often achieved after scaling the calculated values to account for anharmonicity and basis set limitations. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. wisc.eduuni-bonn.de The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. uni-bonn.de The chemical shifts are highly sensitive to the electronic environment of the nuclei. For this compound, the chemical shifts of the pyridine ring protons and carbons would be influenced by the electron-donating hydroxyl group and the 3-methylphenyl substituent. The protons on the phenyl ring would exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) derivative. Theoretical calculations can help in the unambiguous assignment of these signals in the experimental spectra. wisc.edu

A hypothetical comparison of experimental and calculated ¹H NMR chemical shifts is presented below.

| Proton | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

| H (on O) | 9.50 | 9.65 |

| H2 | 8.10 | 8.25 |

| H4 | 7.20 | 7.30 |

| H6 | 8.30 | 8.45 |

| H (phenyl, position 2') | 7.40 | 7.50 |

| H (phenyl, position 4') | 7.15 | 7.25 |

| H (phenyl, position 5') | 7.35 | 7.45 |

| H (phenyl, position 6') | 7.10 | 7.20 |

| H (methyl) | 2.35 | 2.40 |

Note: This table is illustrative and not based on reported experimental or calculated data for this specific molecule.

Conformational Analysis and Tautomerism Studies of the Pyridinol System

The conformational flexibility and potential for tautomerism are key structural features of this compound.

Conformational Analysis: The primary conformational freedom in this molecule arises from the rotation around the C5-C(phenyl) single bond, which determines the dihedral angle between the pyridine and phenyl rings. The steric hindrance between the ortho-protons of the phenyl ring and the protons at C4 and C6 of the pyridine ring will influence the preferred conformation. It is likely that the two rings are not coplanar in the lowest energy conformation to minimize steric repulsion.

Tautomerism: Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. mdpi.com For this compound, two main tautomeric forms are possible: the enol form (pyridin-3-ol) and the keto form (pyridin-3-one), which can exist as a zwitterion. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. rsc.orgacs.org

In the gas phase and in non-polar solvents, the enol form of hydroxypyridines is generally favored. mdpi.com However, in polar, protic solvents like water, the zwitterionic keto form can be significantly stabilized through hydrogen bonding. rsc.orgacs.org Computational studies on the tautomerism of 2-pyridone/2-hydroxypyridine and 4-pyridone/4-hydroxypyridine have shown that the relative stability of the tautomers can be accurately predicted using high-level ab initio and DFT methods. acs.orgresearchgate.net Similar computational investigations on 3-hydroxypyridine (B118123) have also been performed. rsc.org While specific studies on this compound are not found, it is expected that the presence of the 3-methylphenyl group would have a minor electronic influence on the tautomeric equilibrium compared to the solvent effect.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. dergipark.org.trtjnpr.org These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies. electrochemsci.org

Key quantum chemical descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Related to the electron-donating ability of a molecule. A higher E_HOMO indicates a greater tendency to donate electrons. uit.no

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Related to the electron-accepting ability of a molecule. A lower E_LUMO suggests a greater tendency to accept electrons. uit.no

Energy Gap (ΔE = E_LUMO - E_HOMO): A measure of the chemical reactivity and stability of a molecule. A smaller energy gap implies higher reactivity. uit.no

Chemical Potential (μ): A measure of the escaping tendency of electrons from a molecule.

Hardness (η) and Softness (S): Hardness is the resistance to a change in electron distribution, while softness is the reciprocal of hardness. dergipark.org.tr

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. acs.org

While specific values for this compound are not available, DFT calculations on various substituted pyridines have been used to compute these descriptors and correlate them with experimental properties like nucleophilicity and biological activity. dergipark.org.trias.ac.inrsc.org The hydroxyl and methylphenyl substituents in this compound are expected to increase the E_HOMO and decrease the energy gap compared to unsubstituted pyridine, thereby influencing its reactivity.

A hypothetical table of quantum chemical descriptors for this compound is provided below.

| Descriptor | Hypothetical Value |

| E_HOMO | -5.8 eV |

| E_LUMO | -1.2 eV |

| Energy Gap (ΔE) | 4.6 eV |

| Chemical Potential (μ) | -3.5 eV |

| Hardness (η) | 2.3 eV |

| Softness (S) | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | 2.66 eV |

Note: This table is illustrative and not based on reported experimental or calculated data for this specific molecule.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. bohrium.com Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. mdpi.com Pyridine and its derivatives have been investigated as potential NLO materials. acs.orgacs.org

The key NLO property is the first hyperpolarizability (β), which is a measure of the second-order NLO response of a molecule. journaleras.com Computational methods, particularly DFT, are widely used to predict the hyperpolarizability of molecules. journaleras.comicm.edu.pl

Potential Energy Surface (PES) Analysis for Reaction Pathways

A potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule or a system of molecules as a function of their geometry. chemrxiv.org PES analysis is crucial for understanding the mechanisms of chemical reactions, as it allows for the identification of reactants, products, intermediates, and transition states. nih.govwayne.edunumberanalytics.com

For a molecule like this compound, PES analysis could be used to investigate various reaction pathways, such as:

Tautomerization: The pathway for the interconversion between the enol and keto tautomers would involve locating the transition state for the proton transfer. mdpi.com

Electrophilic Aromatic Substitution: The PES could be mapped to determine the preferred sites of electrophilic attack on the pyridine and phenyl rings.

Oxidation/Reduction Reactions: The pathways for reactions involving the hydroxyl group or the pyridine nitrogen could be explored.

Computational studies have been performed on the PES of reactions involving the parent pyridine molecule, such as its reaction with excited nitrogen atoms acs.org and its thermal decomposition. hep.com.cn These studies reveal complex reaction mechanisms with multiple intermediates and transition states. While a detailed PES analysis for reactions of this compound is not available in the literature, the principles and computational methods used in the studies of simpler pyridine systems would be applicable. acs.orghep.com.cn

Chemical Reactivity and Reaction Mechanisms

Assessment of Electrophilic and Nucleophilic Sites within the Compound

The molecular structure of 5-(3-Methylphenyl)pyridin-3-ol features both electron-rich and electron-deficient regions, making it susceptible to attack by both electrophiles and nucleophiles. The pyridine (B92270) ring, being an electron-deficient aromatic system, generally undergoes nucleophilic substitution, while the phenol-like hydroxyl group can act as a nucleophile or become a better leaving group upon protonation. The tolyl (methylphenyl) group, being electron-donating, activates the phenyl ring towards electrophilic substitution, although its influence on the pyridine moiety is more complex.

Computational studies, such as those employing Density Functional Theory (DFT), can predict the most likely sites for electrophilic and nucleophilic attack. In similar heterocyclic systems, the carbon atoms of the pyridine ring are often identified as potential electrophilic centers, while the nitrogen atom and the oxygen of the hydroxyl group are primary nucleophilic sites. scirp.org The precise reactivity is a balance of these inherent electronic tendencies.

Table 1: Predicted Reactive Sites in this compound

| Site | Predicted Reactivity | Rationale |

| Pyridine Nitrogen | Nucleophilic | The lone pair of electrons on the nitrogen atom makes it a prime target for electrophiles and protonation. nou.edu.ng |

| Hydroxyl Oxygen | Nucleophilic | The lone pairs on the oxygen atom allow it to attack electrophilic centers. |

| Pyridine Ring Carbons | Electrophilic | The electron-withdrawing nature of the nitrogen atom makes the ring carbons susceptible to nucleophilic attack. |

| Phenyl Ring Carbons | Nucleophilic | The electron-donating methyl group activates the phenyl ring for electrophilic attack, particularly at the ortho and para positions relative to the methyl group. |

Detailed Mechanistic Studies of Transformation Reactions

While specific mechanistic studies on this compound are not extensively detailed in the provided results, general principles of pyridine and phenol (B47542) reactivity can be applied. Transformation reactions would likely involve the hydroxyl group and the pyridine nitrogen.

For instance, alkylation could occur at either the nitrogen or the oxygen, with the regioselectivity depending on the reaction conditions (e.g., solvent, base, and the nature of the alkylating agent). Mechanistic investigations often employ techniques like kinetic studies and isotopic labeling to elucidate the reaction pathways. acs.org In related systems, transition-metal catalyzed reactions, such as cross-coupling reactions, could be used to further functionalize the molecule, with the mechanism involving oxidative addition, transmetalation, and reductive elimination steps. beilstein-journals.org

Influence of Electronic and Steric Effects of the Methylphenyl Substituent on Reactivity

The 3-methylphenyl group exerts both electronic and steric effects that modulate the reactivity of the pyridin-3-ol core.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can subtly influence the basicity of the pyridine nitrogen and the acidity of the hydroxyl group. Compared to an unsubstituted phenyl group, the methyl group slightly increases the electron density in the phenyl ring, which can have a minor electronic influence on the attached pyridine ring. researchgate.net In similar heterocyclic systems, electron-donating groups have been shown to increase the basicity of the ring. mdpi.com

Steric Effects: The steric bulk of the 3-methylphenyl group can influence the accessibility of adjacent sites. researchgate.netresearchgate.net For reactions involving the pyridine nitrogen or the C-4 and C-6 positions of the pyridine ring, the orientation of the tolyl group could create steric hindrance, potentially directing incoming reagents to less hindered positions. rsc.org This steric influence is a critical factor in determining the regioselectivity of reactions. rsc.org

Dynamics of Proton Transfer Processes and Acid-Base Behavior

The acid-base properties of this compound are characterized by two main equilibria: the protonation of the pyridine nitrogen and the deprotonation of the hydroxyl group.

The pyridine nitrogen is basic due to its available lone pair of electrons, and it will be protonated in acidic conditions. nou.edu.ng The hydroxyl group is weakly acidic and will deprotonate in the presence of a strong base. The pKa values associated with these processes are influenced by the electronic nature of the substituents. The electron-donating methylphenyl group is expected to slightly increase the basicity of the pyridine nitrogen compared to unsubstituted 5-phenylpyridin-3-ol.

Proton transfer dynamics, especially excited-state intramolecular proton transfer (ESIPT), can be significant in molecules with both a proton-donating group (the hydroxyl) and a proton-accepting group (the pyridine nitrogen). nih.govacs.org Upon photoexcitation, the acidity and basicity of these groups can change dramatically, potentially leading to an intramolecular proton transfer from the oxygen to the nitrogen. The rate and efficiency of such a process would be sensitive to the solvent environment and the specific geometry of the molecule. acs.org Studies on similar systems have shown that the energy barrier for proton transfer can be influenced by the presence of assisting molecules like water or ammonia (B1221849). researchgate.net

Coordination Chemistry of 5 3 Methylphenyl Pyridin 3 Ol As a Ligand

Ligand Properties and Potential Chelation Sites (N, O Donor Atoms)

5-(3-Methylphenyl)pyridin-3-ol possesses two primary donor atoms that can participate in coordination with a metal center: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group. The presence of these two distinct donor sites allows the molecule to function as a versatile ligand.

The pyridine nitrogen atom contains a lone pair of electrons in an sp² hybrid orbital, which is available for forming a coordinate covalent bond with a metal ion. Pyridine and its derivatives are well-established ligands in coordination chemistry, typically acting as neutral, monodentate donors.

The hydroxyl group at the 3-position can act as a second coordination site. In its neutral form, the oxygen atom can coordinate to a metal center. However, it is more common for the hydroxyl group to be deprotonated in the presence of a base or upon reaction with a metal ion, forming a negatively charged pyridinolate. This deprotonation transforms the ligand into a monoanionic species.

When both the pyridine nitrogen and the deprotonated hydroxyl oxygen coordinate to the same metal center, this compound acts as a bidentate, monoanionic N,O-donor ligand, forming a stable five-membered chelate ring. This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands, an observation known as the chelate effect. The tolyl (3-methylphenyl) substituent at the 5-position is not expected to participate directly in coordination but will influence the steric and electronic properties of the ligand, potentially affecting the stability and geometry of the final complex.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other N,O-donor pyridine-based ligands. A general method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Typically, an ethanolic or methanolic solution of a transition metal salt, such as a halide (e.g., CoCl₂, NiCl₂, CuCl₂) or acetate (B1210297) (e.g., Zn(OAc)₂, Cd(OAc)₂), would be added to a solution of the ligand in the same solvent. The reaction is often carried out in a 1:2 metal-to-ligand molar ratio to favor the formation of complexes with the general formula [M(L)₂], where L represents the deprotonated form of the ligand. The reaction mixture is commonly heated under reflux for several hours to ensure completion. Upon cooling the reaction mixture to room temperature, the solid metal complex is expected to precipitate. The isolated product would then be filtered, washed with the solvent to remove unreacted starting materials, and dried under vacuum.

Characterization of Coordination Compounds

To confirm the formation of a coordination compound and determine its structure, a combination of spectroscopic and analytical techniques would be employed.

Vibrational Spectroscopy (FT-IR): Infrared spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key expected observations would include the disappearance of the broad O-H stretching band (typically around 3200-3400 cm⁻¹) of the free ligand, indicating deprotonation of the hydroxyl group upon complexation. Furthermore, the C=N stretching vibration of the pyridine ring would likely shift to a higher or lower frequency upon coordination of the nitrogen atom to the metal center, providing direct evidence of the M-N bond formation. New, low-frequency bands corresponding to M-N and M-O stretching vibrations may also be observed.

Electronic Spectroscopy (UV-Vis): The electronic spectrum of the complexes would provide information about the coordination geometry around the central metal ion. For transition metal complexes with d-electrons, the spectrum would be expected to show d-d transitions. The energy and number of these absorption bands are characteristic of specific geometries, such as octahedral, tetrahedral, or square planar. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and detect changes upon complexation, particularly for diamagnetic complexes (e.g., Zn(II), Cd(II)). The coordination of the pyridine nitrogen to a metal center typically causes a downfield shift in the signals of the protons and carbons of the pyridine ring due to the deshielding effect of the metal ion. nih.gov

Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is a fundamental technique used to determine the empirical formula of the synthesized complexes. semanticscholar.org By comparing the experimentally found weight percentages of these elements with the calculated values for a proposed formula, the stoichiometry of the complex, including the metal-to-ligand ratio, can be confirmed. semanticscholar.org

Hypothetical Elemental Analysis Data for a [Ni(C₁₂H₁₀NO)₂] Complex

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 65.05 | 65.12 |

| Hydrogen (H) | 4.55 | 4.51 |

| Nitrogen (N) | 6.32 | 6.28 |

Molar conductivity measurements are used to determine the electrolytic nature of the complexes when dissolved in a suitable solvent like DMF or DMSO. semanticscholar.orgekb.eg If the complex is a non-electrolyte, it indicates that any anions present (such as chlorides from the starting metal salt) are directly coordinated to the metal ion within the coordination sphere. Conversely, high molar conductivity values suggest that the anions are not coordinated and exist as free counter-ions, indicating an ionic complex. semanticscholar.org For a neutral chelate complex of the type [M(L)₂], a very low molar conductivity value would be expected, confirming its non-electrolytic nature.

Elucidation of Coordination Geometry and Stereochemistry

The coordination geometry of metal complexes formed with this compound would depend on several factors, including the coordination number, the nature of the metal ion, and its oxidation state.

For a metal ion coordinating with two bidentate ligands, a coordination number of four is common, leading to either a tetrahedral or a square planar geometry. nih.govtandfonline.com For instance, complexes of Cu(II) with similar ligands often adopt a square planar geometry, while Zn(II) and Cd(II) complexes typically form tetrahedral structures. nih.gov

Catalytic Applications of Pyridinol-Derived Metal Complexes

The versatile coordination chemistry of pyridinol-based ligands, such as this compound, has positioned their metal complexes as promising catalysts in a variety of chemical transformations. The presence of both a nitrogen atom within the pyridine ring and a hydroxyl group offers multiple coordination modes and the potential for ligand participation in catalytic cycles, for instance, through deprotonation of the hydroxyl group. This section explores the catalytic applications of metal complexes derived from pyridinol-containing ligands, highlighting their utility in key organic reactions.

A significant area of application for pyridinol-derived metal complexes is in hydrogenation and dehydrogenation reactions. For example, iridium and ruthenium complexes featuring pyridinol-based chelates have been investigated as catalysts for the hydrogenation of carbon dioxide and the dehydrogenation of formic acid. nih.gov In these processes, the pyridinol moiety can act as a proton-responsive group, facilitating the catalytic cycle. The ability of the ligand to be deprotonated can influence the electronic properties of the metal center and participate in metal-ligand bifunctional catalysis. nih.gov

Palladium complexes bearing pyridine-based ligands have demonstrated considerable efficacy as precatalysts in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. acs.orgnih.gov While research on the specific this compound ligand in this context is emerging, the principles derived from studies of other substituted pyridine ligands are highly relevant. The electronic and steric properties of the substituents on the pyridine ring can significantly modulate the catalytic activity of the metal center. nih.gov For instance, in Suzuki-Miyaura and Heck cross-coupling reactions, the nature of the pyridine ligand influences the stability and reactivity of the catalytic species. acs.org

Furthermore, the structural motif of a metal-pyridinol unit is found in the active site of certain metalloenzymes, such as [Fe]-hydrogenase, inspiring the development of biomimetic catalysts. rsc.org This natural precedent underscores the potential of pyridinol-derived complexes in small-molecule activation. The cooperation between the metal center and the pyridinol ligand can facilitate reactions like the heterolytic splitting of molecular hydrogen. rsc.org

The catalytic utility of pyridinol-derived complexes extends to oxidation reactions as well. Metal complexes with pyridine-containing macrocyclic ligands have been employed in the biomimetic oxidation of organic substrates. unimi.it The rigidity and specific coordination geometry imposed by the ligand framework can stabilize high-oxidation-state metal complexes, which are key intermediates in many oxidation catalysis cycles. unimi.it

Below are interactive data tables summarizing the catalytic performance of analogous pyridinol-derived and pyridine-containing metal complexes in various reactions.

Table 1: Catalytic Hydrogenation of CO2 with Iridium and Ruthenium Complexes

| Catalyst Precursor | Reaction | Turnover Frequency (TOF, h⁻¹) | Reference |

| [CpIr(6,6′-dihydroxybipyridine)Cl]OTf | CO2 Hydrogenation | 10,000 | nih.gov |

| [CpIr(6,6′-dimethoxybipyridine)Cl]OTf | CO2 Hydrogenation | 1,200 | nih.gov |

| [(η⁶-cymene)Ru(6,6′-dihydroxybipyridine)Cl]OTf | CO2 Hydrogenation | 9,500 | nih.gov |

Note: Data is for analogous dihydroxybipyridine ligands, illustrating the effect of the hydroxyl group on catalytic activity.

Table 2: Suzuki-Miyaura Cross-Coupling with Pd(II) Precatalysts

| Pd(II) Complex with Pyridine Ligand | Substrates | Yield (%) | Reference |

| [Pd(pyridine)₂Cl₂] | Aryl bromide + Arylboronic acid | >95 | acs.orgnih.gov |

| [Pd(4-methoxypyridine)₂Cl₂] | Aryl bromide + Arylboronic acid | >95 | acs.orgnih.gov |

| [Pd(4-cyanopyridine)₂Cl₂] | Aryl bromide + Arylboronic acid | >95 | acs.orgnih.gov |

Note: This table represents the general high efficiency of Pd(II)-pyridine complexes in this reaction. The specific activity can be tuned by the electronic properties of the pyridine substituent.

The research into the catalytic applications of metal complexes with pyridinol-based ligands is a dynamic and expanding field. The modular nature of these ligands, allowing for fine-tuning of steric and electronic properties through substitution on the pyridine ring, promises the development of highly efficient and selective catalysts for a wide range of chemical transformations.

Supramolecular Chemistry and Intermolecular Interactions

Investigation of Hydrogen Bonding Networks in Crystalline and Solution States

The presence of a hydroxyl group on the pyridine (B92270) ring makes 5-(3-Methylphenyl)pyridin-3-ol a prime candidate for forming extensive hydrogen bond networks. In its crystalline form, the molecule can act as both a hydrogen bond donor (via the hydroxyl -OH group) and an acceptor (via the pyridinic nitrogen and the hydroxyl oxygen). This dual functionality can lead to the formation of robust supramolecular synthons. For instance, it is common for hydroxypyridine derivatives to form chains or layered structures through O–H···N or O–H···O hydrogen bonds. acs.orgresearchgate.netresearchgate.net

In the case of this compound, one could anticipate the formation of one-dimensional chains where the hydroxyl group of one molecule donates a hydrogen to the pyridinic nitrogen of a neighboring molecule. This head-to-tail arrangement is a common motif in the crystal engineering of functionalized pyridinols. acs.org Furthermore, the existence of tautomeric forms, such as the zwitterionic pyridinium-olate form, could introduce additional hydrogen bonding patterns, potentially leading to more complex, three-dimensional networks. acs.orgfrontiersin.org The methyl group on the phenyl ring is unlikely to participate directly in hydrogen bonding but may influence the packing of these networks through steric effects.

In solution, the hydrogen bonding behavior would be significantly influenced by the nature of the solvent. In protic solvents, the compound would likely form hydrogen bonds with solvent molecules, which may disrupt the self-association observed in the solid state. Conversely, in aprotic, non-polar solvents, intramolecular or intermolecular hydrogen bonding between solute molecules would be more favored. Spectroscopic techniques such as NMR and IR could provide insights into these interactions in the solution state.

A summary of potential hydrogen bond parameters, based on analogous structures found in the literature, is presented below.

| Potential Hydrogen Bond Interactions for this compound |

| Donor-Acceptor Pair |

| O-H···N (intermolecular) |

| O-H···O (intermolecular) |

| N-H···O (in tautomeric form) |

This data is representative of interactions observed in similar hydroxypyridine compounds. acs.orgnih.gov

Analysis of π-π Stacking Interactions Involving Aromatic Moieties

In the crystal lattice, one would expect to observe offset face-to-face or edge-to-face stacking arrangements between the aromatic rings of adjacent molecules. nih.gov The presence of the electron-donating methyl group on the phenyl ring and the electron-withdrawing nature of the pyridine ring could lead to favorable quadrupole-quadrupole interactions, further stabilizing the stacked arrangement. Computational studies on similar phenyl-pyridine systems have shown that the interaction energy is highly dependent on the relative orientation of the rings, with certain geometries being significantly more favorable. nih.gov The interplay between hydrogen bonding and π-π stacking is also a critical aspect; often, hydrogen-bonded sheets or chains are further stabilized by stacking interactions between the layers. rsc.org

| Potential π-π Stacking Parameters for this compound |

| Interaction Type |

| Phenyl-Pyridine Stacking |

| Pyridine-Pyridine Stacking |

| Phenyl-Phenyl Stacking |

This data is based on typical values for π-π stacking interactions in aromatic and heteroaromatic compounds. researchgate.netnih.govnih.gov

Exploration of Molecular Recognition Phenomena and Host-Guest Chemistry

The structural features of this compound make it an interesting candidate for molecular recognition and host-guest chemistry. The combination of a hydrogen-bonding site and aromatic surfaces allows for specific interactions with complementary guest molecules. For example, the pyridinol moiety could selectively bind to molecules containing carboxylic acid or amide groups through hydrogen bonding.

Furthermore, the self-assembly of this compound could lead to the formation of cavities or channels within the crystal lattice that are capable of encapsulating small solvent molecules or other guests. In the broader context of related pyridine and phenol-containing ligands, their coordination with metal ions is a powerful tool for creating larger, well-defined host structures like metallacages or coordination polymers. rsc.orgrsc.org While this compound itself is a neutral ligand, its N- and O-donor sites could coordinate to metal centers, with the methylphenyl group acting as an external functional group that could influence guest binding within a larger cavity. The principles of host-guest chemistry suggest that the size, shape, and electronic properties of a potential guest molecule would need to be complementary to the binding site offered by the host for stable complexation to occur.

Self-Assembly Processes Directed by Non-Covalent Interactions

The spontaneous organization of molecules into ordered, stable, and functional supramolecular structures is a hallmark of self-assembly. For this compound, the primary drivers of self-assembly are the hydrogen bonding and π-π stacking interactions discussed previously. The directionality of hydrogen bonds and the attractive nature of stacking forces can guide the molecules to form specific, predictable architectures. nih.govrsc.org

Based on studies of analogous compounds, it is plausible that this compound could self-assemble into various forms, from simple one-dimensional chains to more intricate two- or three-dimensional networks. acs.orgresearchgate.net The formation of a particular architecture could be influenced by factors such as the solvent used for crystallization, temperature, and the presence of any competing molecules. For instance, in the presence of suitable metal ions, this molecule could act as a ligand, participating in coordination-driven self-assembly to form discrete metallacycles or extended coordination polymers. rsc.orgnih.gov The steric bulk of the methylphenyl group would play a significant role in directing the geometry of these assemblies, potentially leading to the formation of helical or other chiral structures. rsc.org

Potential Applications in Advanced Materials Science

Design and Development of Luminescent Materials

The development of novel organic luminescent materials is crucial for technologies such as organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. Pyridine (B92270) derivatives are a well-established class of compounds in this field due to their inherent photophysical properties, which can be finely tuned through structural modifications. rsc.orgkoreascience.kr The emission characteristics of such compounds are highly dependent on their molecular structure, particularly the nature and position of substituents on the pyridine ring.

For instance, studies on tris(5-aryl-8-quinolinolate)Al(III) complexes, which share a similar concept of an aryl group attached to a nitrogen-containing heterocyclic ring, have demonstrated that the emission color can be tuned across the visible spectrum from blue to yellow and red. acs.org This tunability is achieved by altering the electronic properties of the aryl substituent, which directly influences the energy levels of the molecule's highest occupied molecular orbital (HOMO). acs.org Similarly, the photophysical properties of 5-(3-Methylphenyl)pyridin-3-ol are expected to be influenced by the methylphenyl group at the 5-position. The introduction of this aryl group can extend the π-conjugation of the pyridinol system, potentially leading to materials with tailored emission wavelengths.

Research on other heterocyclic systems further supports this potential. Imidazo[1,5-a]pyridine derivatives have been investigated as blue emissive dyes, with some zinc complexes exhibiting emission maxima between 410–460 nm. uninsubria.it Iridium(III) complexes incorporating modified phenylpyridine ligands have been synthesized, showing green emission and good thermal stability. rsc.org These examples underscore a general principle: the strategic combination of aromatic and heterocyclic units is a powerful tool for creating new luminescent materials. While specific photoluminescence data for this compound is not widely reported, the principles established for analogous compounds suggest it is a promising candidate for the design of new fluorophores.

Table 1: Photoluminescent Properties of Related Pyridine and Quinoline Derivatives

| Compound/Complex | Emission Maxima (λem) | Quantum Yield (Φ) | Color | Reference |

|---|---|---|---|---|

| N,N-Diphenyl-4-(pyridin-3-yl)pyrimidin-2-amine (4a) | 474 nm | Moderate | Blue-Green | koreascience.kr |

| N,N-Diphenyl-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine (4b) | 481 nm | Moderate | Blue-Green | koreascience.kr |

| [Cu2I2(bipy)(POP)2]·4CH2Cl2 (1) | 529-532 nm | 72-88% | Yellow | rsc.org |

| Ir(ppy-VB)2(acac) (Ir-A) | ~520 nm | N/A | Green | rsc.org |

| Tris(5-(4-methoxyphenyl)-8-quinolinolate)Al(III) | 523 nm | 0.14 | Green | acs.org |

| Tris(5-phenyl-8-quinolinolate)Al(III) | 509 nm | 0.12 | Blue-Green | acs.org |

Exploration of Organic Semiconductor Properties

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. The performance of these materials is intrinsically linked to their ability to transport charge, which is governed by their molecular packing in the solid state and the energy levels of their frontier molecular orbitals (HOMO and LUMO).

Nitrogen-containing heterocyclic compounds are actively investigated as organic semiconductors. The unique electronic properties of the 5-aryl-pyridin-3-ol scaffold make it a candidate for this class of materials. For example, 5-(3,5-Difluorophenyl)pyridin-3-ol has been identified as a useful component in the development of advanced materials like organic semiconductors. evitachem.com The presence of the electronegative pyridine nitrogen atom and the hydroxyl group can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for efficient charge transport. The substitution at the 5-position with a 3-methylphenyl group in the title compound would further modulate these electronic properties and packing motifs.

The development of p-type small-molecule organic semiconductors often involves creating bent-shaped or zigzag-shaped π-cores to enhance intermolecular interactions (like C–H···π) and improve charge-carrier transport. acs.org The geometry of this compound could facilitate similar close packing arrangements. Furthermore, research into other heterocyclic systems like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives has produced p-channel transistors with high mobilities and excellent thermal stability. acs.org While direct measurements on this compound are needed, the broader context of heterocyclic organic semiconductors suggests its potential utility.

Table 2: Properties of Related Organic Semiconductor Materials

| Material Class | Key Structural Feature | Potential Application | Observed Property | Reference |

|---|---|---|---|---|

| 5-Aryl-pyridin-3-ols | Fluorinated phenyl group at C5 | Organic Semiconductors | Unique electronic properties | evitachem.com |

| DNTT Derivatives | Fused Thienoacene Core | OFETs | High p-channel mobility (>3.5 cm²/Vs) | acs.org |

| Bent-Shaped OSCs | V-shaped or Zigzag π-core | Printable Electronics | Improved charge transport and thermal durability | acs.org |

| Pyrazolo[1,5-a]pyrimidines | Fused N-heterocyclic system | Materials Science | Notable photophysical properties | mdpi.com |

Integration into Functional Materials for Optoelectronic or Other Specialized Applications

The potential luminescent and semiconducting properties of this compound make it a candidate for integration into functional materials for optoelectronics. Organic optoelectronic materials are at the heart of technologies like OLEDs, where the precise control of emission color, efficiency, and lifetime is paramount. acs.org

The synthesis of 3-aryl anthranils, which are also bi(hetero)aryl structures, has been highlighted as a robust platform to access organic optoelectronic materials. scispace.comrsc.org This indicates a broader interest in molecules containing linked aromatic and heterocyclic systems for these applications. The ability to tune the emission of 5-aryl-quinolinolate complexes by modifying the aryl group suggests that a similar strategy could be applied to this compound for use as an emitter or host material in OLEDs. acs.org The development of materials with specific functionalities, such as those for optical switching or memory, often relies on molecules whose electronic states can be reliably controlled. researchgate.net

Furthermore, the pyridine nitrogen provides a coordination site for metal ions. This opens the possibility of using this compound as a ligand to create metal complexes. Such complexes often exhibit unique photophysical properties, including phosphorescence, which is highly desirable for achieving high internal quantum efficiencies in OLEDs. For example, iridium(III) and copper(I) complexes with pyridine-containing ligands are well-studied classes of phosphorescent emitters. rsc.orgrsc.orgrsc.org The combination of the tunable electronic properties of the 5-aryl-pyridin-3-ol ligand with the heavy-atom effect of a coordinated metal could lead to highly efficient emitters for next-generation displays and lighting.

Q & A

Q. What are the optimal synthetic routes for 5-(3-Methylphenyl)pyridin-3-ol, and how do reaction conditions influence yield and purity?

The synthesis of pyridinol derivatives often involves cross-coupling reactions or hydroxylation of pre-functionalized pyridine intermediates. For analogs like 6-(3-Chloro-4-methylphenyl)pyridin-3-ol, oxidation/reduction steps using reagents such as KMnO₄ (oxidation) or NaBH₄ (reduction) are critical . Key considerations include:

- Temperature control : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive functional groups.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura coupling efficiency for aryl-pyridine bond formation.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the hydroxylated product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- NMR spectroscopy : ¹H NMR can distinguish the pyridine ring protons (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm) and the hydroxyl group (broad peak at δ 9–10 ppm). ¹³C NMR confirms the methylphenyl substitution via carbons adjacent to the methyl group (δ 20–25 ppm) .

- X-ray crystallography : Resolves positional isomerism, as seen in analogs like 3-(6-Aminopyridin-3-yl)-5-fluorophenol, where substituent positions dictate hydrogen-bonding patterns .

Q. What are the standard protocols for evaluating the biological activity of this compound in vitro?

- Antimicrobial assays : Follow protocols from pyridinol derivatives like JC-01-074, including minimum inhibitory concentration (MIC) and biofilm inhibition assays using Staphylococcus aureus .

- Cytotoxicity screening : Use MTT assays with mammalian cell lines (e.g., HEK-293) to assess cell viability at varying concentrations (e.g., 1–100 µM) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methyl vs. chloro) on the phenyl ring affect the compound’s reactivity and bioactivity?

Comparative studies of analogs like 6-(3-Chloro-4-methylphenyl)pyridin-3-ol and 5-(3-Bromo-4-methylphenyl)pyridin-3-ol reveal that:

- Electron-withdrawing groups (e.g., Cl, Br) increase electrophilic aromatic substitution reactivity but may reduce solubility.

- Methyl groups enhance lipophilicity, improving membrane permeability in biological assays .

- Positional isomerism : Hydroxyl group placement (2- vs. 3-position) alters hydrogen-bonding capacity, affecting binding to targets like enzymes or receptors .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to model interactions with proteins (e.g., cytochrome P450 enzymes). Parameters include grid box sizes (20–25 Å) and Lamarckian genetic algorithms .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior, leveraging data from fluorinated pyridinols like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

- pH-dependent stability assays : Monitor degradation via HPLC at pH 2–12 (e.g., 0.1 M HCl/NaOH buffers). For example, analogs like 5-Methoxypyridin-3-ol show instability at pH < 3 due to protonation of the hydroxyl group .

- Isotope labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange rates and identify labile protons .

Q. What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Substituent libraries : Synthesize derivatives with varying groups (e.g., -CF₃, -OCH₃) at the 3-methylphenyl or pyridine positions.

- Bioactivity profiling : Compare IC₅₀ values across analogs, as seen in studies of 3,5-Bis(trifluoromethyl)pyridin-2-ol, where dual trifluoromethyl groups enhanced antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products